molecular formula C7H11NO4 B13951894 2-[(Ethoxycarbonyl)amino]but-3-enoic acid CAS No. 850144-92-2

2-[(Ethoxycarbonyl)amino]but-3-enoic acid

Cat. No.: B13951894
CAS No.: 850144-92-2
M. Wt: 173.17 g/mol
InChI Key: IISGESNDENVLKQ-UHFFFAOYSA-N
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Description

3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- is an organic compound with the molecular formula C7H11NO4 It is a derivative of 3-butenoic acid, where an ethoxycarbonyl group is attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butenoic acid, 2-[(ethoxycarbonyl)amino]- typically involves the reaction of 3-butenoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ammonia to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3-butenoic acid, 2-[(ethoxycarbonyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of the target molecule. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid: Trans-2-butenoic acid with a similar structure but different functional groups.

    Isocrotonic acid: Cis-2-butenoic acid, another isomer of butenoic acid.

    Methacrylic acid: A branched isomer with different chemical properties.

Uniqueness

3-Butenoic acid, 2-[(ethoxycarbonyl)amino]- is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

850144-92-2

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-(ethoxycarbonylamino)but-3-enoic acid

InChI

InChI=1S/C7H11NO4/c1-3-5(6(9)10)8-7(11)12-4-2/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)

InChI Key

IISGESNDENVLKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C=C)C(=O)O

Origin of Product

United States

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